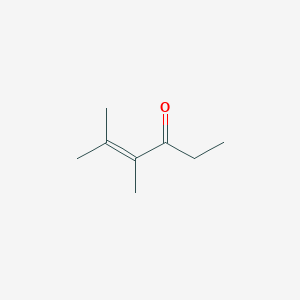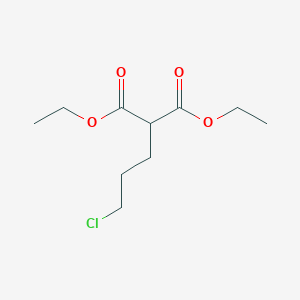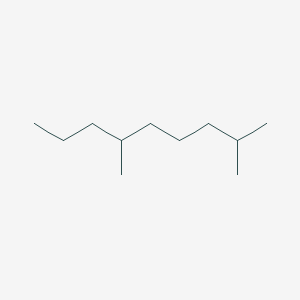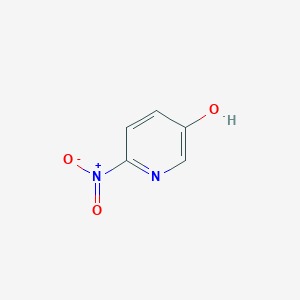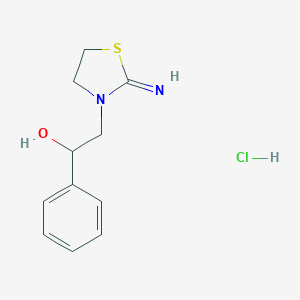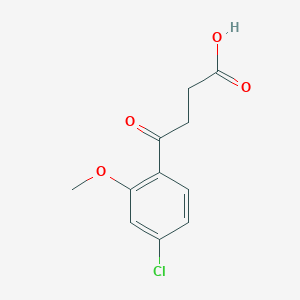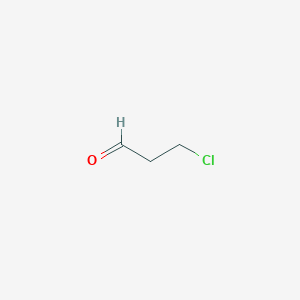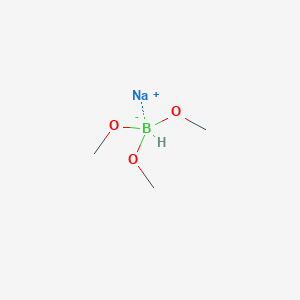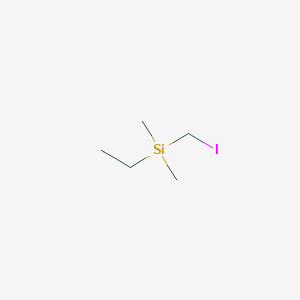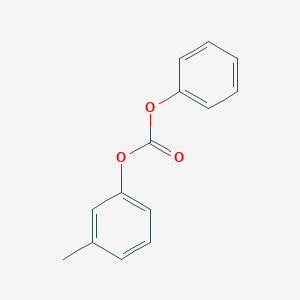
Carbonic acid, phenyl m-tolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, phenyl m-tolyl ester, also known as phenyl m-tolyl carbonate, is a chemical compound that has been widely used in scientific research applications. This ester is synthesized through a simple and efficient method, making it a popular choice for various laboratory experiments.
Mécanisme D'action
The mechanism of action of carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester is not well understood, but it is believed to act as a nucleophile in organic reactions. This ester is also known to undergo hydrolysis under acidic conditions, releasing phenol and m-tolyl chloride.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester. However, it is not known to have any significant toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester in laboratory experiments include its high purity, ease of synthesis, and availability. However, the limitations of using this ester include its limited solubility in water and its sensitivity to acidic conditions.
Orientations Futures
For the use of carbonic acid, Carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester m-tolyl ester include its use in the synthesis of novel organic compounds and the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester is relatively simple and involves the reaction between phenol and m-tolyl chloride in the presence of a base catalyst such as potassium carbonate. The resulting product is a white crystalline powder that can be purified by recrystallization. This synthesis method is efficient and yields high purity products, making it a popular choice for laboratory experiments.
Applications De Recherche Scientifique
Carbonic acid, Carbonic acid, phenyl m-tolyl ester m-tolyl ester has been widely used in scientific research applications, primarily as a reagent in organic synthesis. It is commonly used as a protecting group for alcohols, amines, and carboxylic acids in organic synthesis. This ester is also used as a starting material for the synthesis of various other organic compounds.
Propriétés
Numéro CAS |
17146-02-0 |
|---|---|
Nom du produit |
Carbonic acid, phenyl m-tolyl ester |
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
(3-methylphenyl) phenyl carbonate |
InChI |
InChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
WIGAXRXPYDTQHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
Synonymes |
Carbonic acid phenyl m-tolyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



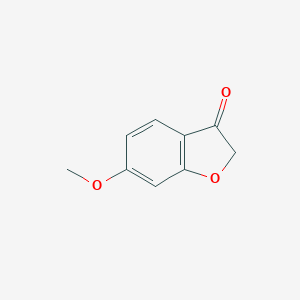
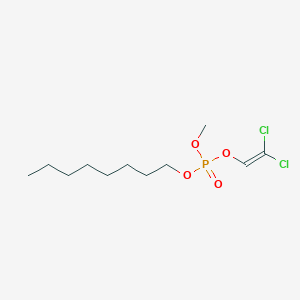
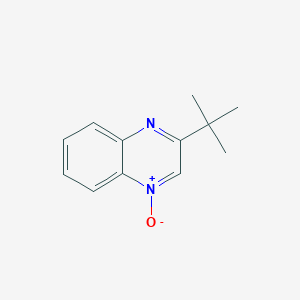
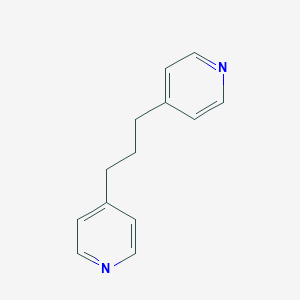
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
